molecular formula C17H27BrO2 B12565875 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol CAS No. 207734-57-4

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol

Cat. No.: B12565875
CAS No.: 207734-57-4
M. Wt: 343.3 g/mol
InChI Key: KIMVCKDYDPXIDP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol is an organic compound with the molecular formula C19H31BrO3 It is characterized by the presence of a bromine atom, a nonyl group, and an ethan-1-ol moiety attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-nonylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The brominated product is then reacted with ethylene glycol under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation Reactions: The ethan-1-ol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding non-brominated phenoxyethanol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 2-(4-Nonylphenoxy)ethan-1-ol.

    Oxidation: 2-(2-Bromo-4-nonylphenoxy)ethanal or 2-(2-Bromo-4-nonylphenoxy)ethanoic acid.

    Reduction: 2-(4-Nonylphenoxy)ethan-1-ol.

Scientific Research Applications

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nonylphenoxy)ethan-1-ol involves its interaction with cellular membranes and proteins. The bromine atom and phenoxy group can interact with lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-nonylphenoxy)ethan-1-ol is unique due to its specific combination of a bromine atom, nonyl group, and ethan-1-ol moiety

Properties

CAS No.

207734-57-4

Molecular Formula

C17H27BrO2

Molecular Weight

343.3 g/mol

IUPAC Name

2-(2-bromo-4-nonylphenoxy)ethanol

InChI

InChI=1S/C17H27BrO2/c1-2-3-4-5-6-7-8-9-15-10-11-17(16(18)14-15)20-13-12-19/h10-11,14,19H,2-9,12-13H2,1H3

InChI Key

KIMVCKDYDPXIDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OCCO)Br

Origin of Product

United States

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